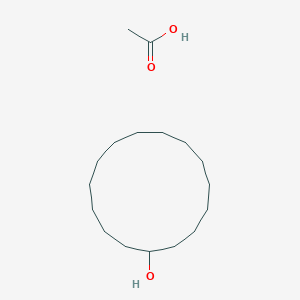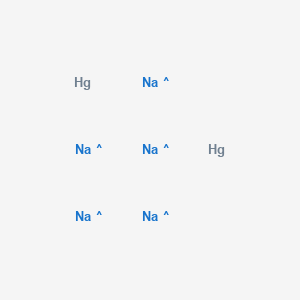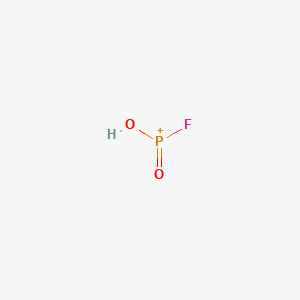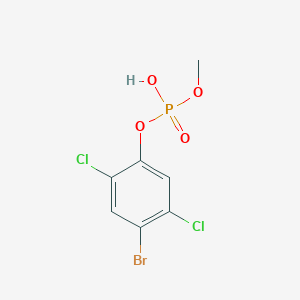
8-sulfonaphthalene-1-diazonium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Sulfonaphthalene-1-diazonium chloride is an aromatic diazonium salt characterized by the presence of a diazonium group (-N₂⁺) attached to a naphthalene ring with a sulfonic acid group (-SO₃H) at the 8-position. This compound is known for its versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-sulfonaphthalene-1-diazonium chloride typically involves the diazotization of 8-aminonaphthalene-1-sulfonic acid. The process begins with the reaction of 8-aminonaphthalene-1-sulfonic acid with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Sulfonaphthalene-1-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyano (-CN) groups through nucleophilic aromatic substitution.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide (KI) for iodination, copper(I) chloride (CuCl) for chlorination, and sodium hydroxide (NaOH) for hydroxylation.
Coupling Reactions: These reactions typically occur in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
Major Products:
Substitution Reactions: Products include 8-hydroxy-1-naphthalenesulfonic acid, 8-chloro-1-naphthalenesulfonic acid, and 8-cyano-1-naphthalenesulfonic acid.
Coupling Reactions: Azo dyes such as 8-(phenylazo)-1-naphthalenesulfonic acid are formed.
Applications De Recherche Scientifique
8-Sulfonaphthalene-1-diazonium chloride has diverse applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important for coloring textiles, leather, and paper.
Biology: Azo dyes derived from this compound are used as biological stains and indicators.
Medicine: Some azo compounds have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of pigments, inks, and coatings.
Mécanisme D'action
The mechanism of action of 8-sulfonaphthalene-1-diazonium chloride involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group (-N₂⁺) is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced.
Comparaison Avec Des Composés Similaires
Benzenediazonium chloride: Similar in reactivity but lacks the sulfonic acid group, making it less soluble in water.
4-Nitrobenzenediazonium chloride: Contains a nitro group, which enhances its reactivity in electrophilic substitution reactions.
2,4-Dinitrobenzenediazonium chloride: Highly reactive due to the presence of two nitro groups, used in the synthesis of complex organic molecules.
Uniqueness: 8-Sulfonaphthalene-1-diazonium chloride is unique due to the presence of both the diazonium and sulfonic acid groups, which confer high solubility in water and versatility in chemical reactions. This makes it particularly valuable in the synthesis of water-soluble azo dyes and other aromatic compounds.
Propriétés
Numéro CAS |
20653-35-4 |
|---|---|
Formule moléculaire |
C10H7ClN2O3S |
Poids moléculaire |
270.69 g/mol |
Nom IUPAC |
8-sulfonaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C10H6N2O3S.ClH/c11-12-8-5-1-3-7-4-2-6-9(10(7)8)16(13,14)15;/h1-6H;1H |
Clé InChI |
RGGNYYFFBCPLNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+]#N)C(=CC=C2)S(=O)(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)







